molecular formula C5H8N2O B154031 Morpholine-2-carbonitrile CAS No. 135782-24-0

Morpholine-2-carbonitrile

Cat. No. B154031
CAS RN: 135782-24-0
M. Wt: 112.13 g/mol
InChI Key: HAASCECTXNYFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine-2-carbonitrile, also known as 2-cyano-1-methylmorpholine (phenanthrene), is an organic compound . It is a colorless liquid or solid that is soluble in water, alcohols, and ethers, and is also miscible with many organic solvents . It has good stability, but it is easy to decompose under high temperature and sunlight .


Synthesis Analysis

Morpholine-2-carbonitrile is generally synthesized by the following steps :

  • Morpholine hydrochloride is reacted with sodium cyanide to obtain morpholine-2-carbonitrile .

Molecular Structure Analysis

The molecular formula of Morpholine-2-carbonitrile is C5H8N2O . The (2R)-morpholine-2-carbonitrile molecule contains a total of 16 bond(s). There are 8 non-H bond(s), 1 multiple bond(s), 1 triple bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 nitrile(s) (aliphatic) and 1 ether(s) (aliphatic) .


Chemical Reactions Analysis

Morpholine-2-carbonitrile can be used for the synthesis of a variety of organic compounds, such as medicine, dyes, etc . It can also be used as a solvent in organic synthesis to improve the reaction effect .


Physical And Chemical Properties Analysis

Morpholine-2-carbonitrile has a molar mass of 112.13 and a density of 1.10±0.1 g/cm3 (Predicted) . Its boiling point is predicted to be 256.0±35.0 °C, and it has a flash point of 108.652°C . The vapor pressure of Morpholine-2-carbonitrile is 0.016mmHg at 25°C .

Scientific Research Applications

Inhibition of Human Legumain and Cholinesterase Enzymes

Morpholine derivatives, including Morpholine-2-carbonitrile, have been studied for their potential inhibitory activity against human legumain and cholinesterase enzymes . These enzymes are involved in the progression of Alzheimer’s disease, and their inhibition could offer therapeutic interventions.

Antimicrobial and Anti-inflammatory Applications

The morpholine moiety is known for its antimicrobial and anti-inflammatory properties . Morpholine-2-carbonitrile could be utilized in the development of new drugs targeting these specific therapeutic effects.

Attention Deficit Hyperactivity Disorder (ADHD) Therapeutics

Some morpholine-containing compounds have shown remarkable effects in treating ADHD . Research into Morpholine-2-carbonitrile could lead to the development of novel ADHD medications.

Corrosion Inhibitors and Surface-Active Agents

Morpholine compounds serve as corrosion inhibitors and surface-active agents in industrial applications . Morpholine-2-carbonitrile could be explored for its efficacy in these areas, potentially leading to more efficient industrial processes.

Organocatalysts and Ligands for Catalysts

The morpholine ring is a component in various organocatalysts and ligands for catalysts used in chemical synthesis . Morpholine-2-carbonitrile could be a key ingredient in creating new or improved catalysts.

Pharmaceutical Properties

Morpholine derivatives are prominent in pharmaceuticals, with applications ranging from antidepressants to antipyretic and analgesic drugs . Morpholine-2-carbonitrile’s role in this field could be significant, possibly leading to new drug discoveries.

Safety and Hazards

Morpholine-2-carbonitrile is an organic compound and needs to be used carefully . In case of skin contact or inhalation, wash quickly . When storing and handling morpholine-2-carbonitrile, care should be taken to prevent contact with oxygen, strong oxidants, and strong acids to avoid possible dangerous reactions . When using morpholine-2-carbonitrile, wear protective gloves, goggles, and protective clothing to ensure human safety .

Mechanism of Action

Target of Action

Morpholine-2-carbonitrile is a versatile compound that has been widely employed to enhance the potency of numerous bioactive molecules . It has been used in the design and characterization of a series of ruthenium-based antibacterial agents, aiming to obtain a promising metalloantibiotic with a multi-target mechanism . The primary targets of Morpholine-2-carbonitrile are therefore the bacterial cells, particularly Staphylococcus aureus .

Mode of Action

The mode of action of Morpholine-2-carbonitrile involves its interaction with bacterial cells. The most active complex, Ru(II)-3, exhibited strong potency against Staphylococcus aureus, with an MIC value of only 0.78 mg mL−1 . The results of mechanism studies confirmed that Ru(II)-3 could destroy the bacterial membrane and induce ROS production in bacteria .

Biochemical Pathways

The biochemical pathways affected by Morpholine-2-carbonitrile involve the destruction of the bacterial membrane and the induction of reactive oxygen species (ROS) production in bacteria . This leads to the death of the bacterial cells, thereby exhibiting its antibacterial activity. The compound also enhances the activity of many existing antibiotics .

Pharmacokinetics

It is known that the compound is an oil in form and is slightly soluble in chloroform and dichloromethane, and sparingly soluble in methanol . Its predicted boiling point is 256.0±35.0 °C, and its predicted density is 1.10±0.1 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and hence its bioavailability.

Result of Action

The result of the action of Morpholine-2-carbonitrile is the destruction of bacterial cells, particularly Staphylococcus aureus . It achieves this by destroying the bacterial membrane and inducing ROS production in bacteria . This leads to the death of the bacterial cells, thereby exhibiting its antibacterial activity. The compound also enhances the activity of many existing antibiotics .

Action Environment

The action environment of Morpholine-2-carbonitrile is within the bacterial cells, particularly Staphylococcus aureus It is known that the compound is stable at a storage temperature of 2-8°c and should be protected from light . These factors may influence the compound’s action and efficacy.

properties

IUPAC Name

morpholine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAASCECTXNYFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577640
Record name Morpholine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-2-carbonitrile

CAS RN

135782-24-0
Record name 2-Morpholinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135782-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.